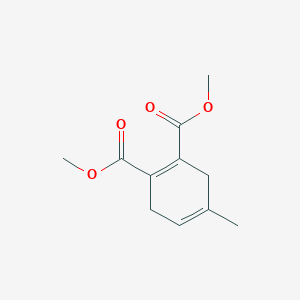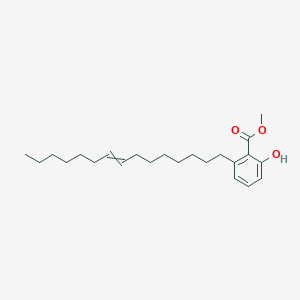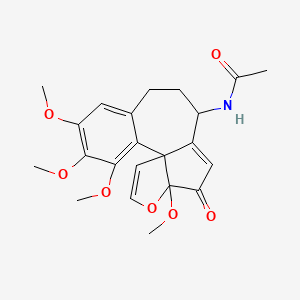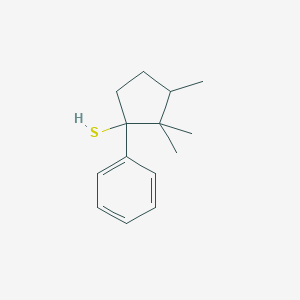![molecular formula C17H13N5O B14605095 5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one CAS No. 61108-93-8](/img/structure/B14605095.png)
5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one is a chemical compound known for its unique structure and properties It is composed of a benzimidazole core with a hydrazinyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the benzimidazole derivative with hydrazine hydrate.
Attachment of the Naphthalene Ring: The final step involves coupling the hydrazinyl-benzimidazole intermediate with a naphthalene derivative, such as 4-nitronaphthalene, followed by reduction to obtain the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group on the naphthalene ring can be reduced to an amino group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its aromatic structure allows it to intercalate with DNA, disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(4-Nitronaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one
- 5-[2-(4-Methylnaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one
- 5-[2-(4-Chloronaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one
Uniqueness
5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a fluorescent probe make it a valuable compound in scientific research.
Properties
CAS No. |
61108-93-8 |
|---|---|
Molecular Formula |
C17H13N5O |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
5-[(4-aminonaphthalen-1-yl)diazenyl]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C17H13N5O/c18-13-6-8-14(12-4-2-1-3-11(12)13)22-21-10-5-7-15-16(9-10)20-17(23)19-15/h1-9H,18H2,(H2,19,20,23) |
InChI Key |
DLXZAGDGAJWVDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=C3)NC(=O)N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)

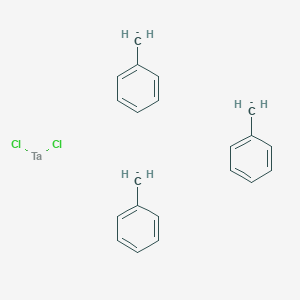
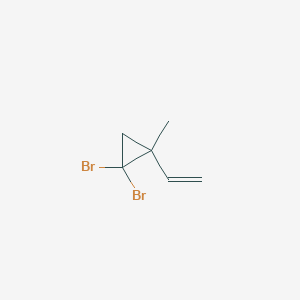
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)

